2-Amino-6-chlorophenol
Overview
Description
2-Amino-6-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the ortho position and a chlorine atom at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Similar compounds such as chlorophenols are known to be metabolized by various microbial groups including bacteria, fungi, actinomycetes, and yeast .
Mode of Action
It is known that chlorophenols and their derivatives can be degraded by microorganisms, which use these compounds as their sole carbon and energy sources . The degradation process involves various enzymes that break down the compound .
Biochemical Pathways
In the case of similar compounds like chlorophenols, microbial degradation is a known pathway . This process involves the initial transformation of chlorophenols into other compounds, followed by further degradation .
Pharmacokinetics
The compound is known to be solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
The degradation of similar compounds like chlorophenols by microorganisms can lead to the generation of energy and carbon sources for these organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-chlorophenol . For instance, the degradation of similar compounds like chlorophenols by microorganisms can be influenced by factors such as the presence of other carbon sources, temperature, pH, and the presence of other microorganisms .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, a study found that a novel 2-aminophenol 1,6-dioxygenase catalyzes the cleavage of 2-amino-5-chlorophenol . This suggests that 2-Amino-6-chlorophenol could potentially interact with similar enzymes.
Cellular Effects
Chlorophenols, a group of compounds to which this compound belongs, are known to be toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that chlorophenols are unstable in aqueous solution and gradually form a yellow product under assay conditions . This suggests that this compound may also exhibit similar stability and degradation characteristics.
Metabolic Pathways
It has been suggested that this compound may be involved in the degradation of chlorophenolic compounds . This process could potentially involve interactions with various enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-chlorophenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2,6-dichlorophenol with ammonia. The reaction typically occurs under basic conditions and elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-aminophenol. This process requires careful control of reaction conditions to ensure selective chlorination at the desired position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-5-chlorophenol
- 2-Amino-4-chlorophenol
- 2-Amino-3-chlorophenol
Comparison: 2-Amino-6-chlorophenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity.
Properties
IUPAC Name |
2-amino-6-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIUKFPLUUSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424552 | |
Record name | 2-amino-6-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38191-33-2 | |
Record name | 2-amino-6-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-amino-6-chlorophenol in the synthesis of chlorzoxazone?
A: this compound is a key starting material in the synthesis of chlorzoxazone. The research highlights a novel one-step synthesis method where this compound reacts with trichloromethyl chloroformate (diphosgene) to directly produce chlorzoxazone. [] This method offers advantages over traditional multi-step processes, including simplified operation, milder reaction conditions, easier purification, and a higher yield of chlorzoxazone. []
Q2: The research mentions the reaction can proceed without a catalyst. Why is this noteworthy?
A: Many organic reactions, especially those involving ring formation, benefit from catalysts to improve reaction rate and yield. The fact that this reaction proceeds efficiently without a catalyst is significant. It simplifies the process and avoids potential challenges associated with catalyst removal and purification. [] Additionally, the research found that common catalysts like active carbon, pyridine, triethylamine, and N,N-dimethylformamide (DMF) actually led to an uncontrollable reaction, making their absence crucial for controlled synthesis. [] This highlights the unique reactivity of this compound with diphosgene.
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